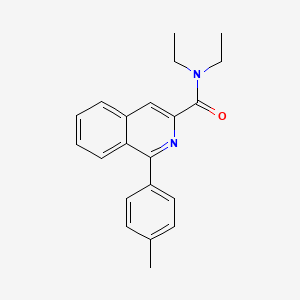
N,N-Diethyl-1-(p-tolyl)isoquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Diethyl-1-(p-tolyl)isoquinoline-3-carboxamide is a chemical compound with the molecular formula C21H22N2O and a molecular weight of 318.41 g/mol . This compound is known for its unique structure, which includes an isoquinoline core substituted with a 4-methylphenyl group and a carboxamide functional group. It has various applications in scientific research and industry due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-1-(p-tolyl)isoquinoline-3-carboxamide typically involves the reaction of isoquinoline derivatives with appropriate reagents under controlled conditions. One common method includes the use of N,N-diethylamine and 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and automated systems are employed to maintain consistent reaction conditions and product quality.
化学反应分析
Types of Reactions
N,N-Diethyl-1-(p-tolyl)isoquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoquinoline derivatives.
科学研究应用
N,N-Diethyl-1-(p-tolyl)isoquinoline-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N,N-Diethyl-1-(p-tolyl)isoquinoline-3-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
- N,N-Diethyl-1-(4-chlorophenyl)isoquinoline-3-carboxamide
- N,N-Diethyl-1-(4-fluorophenyl)isoquinoline-3-carboxamide
- N,N-Diethyl-1-(4-bromophenyl)isoquinoline-3-carboxamide
Uniqueness
N,N-Diethyl-1-(p-tolyl)isoquinoline-3-carboxamide is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, biological activity, and overall stability compared to its analogs .
属性
CAS 编号 |
89257-76-1 |
|---|---|
分子式 |
C21H22N2O |
分子量 |
318.4 g/mol |
IUPAC 名称 |
N,N-diethyl-1-(4-methylphenyl)isoquinoline-3-carboxamide |
InChI |
InChI=1S/C21H22N2O/c1-4-23(5-2)21(24)19-14-17-8-6-7-9-18(17)20(22-19)16-12-10-15(3)11-13-16/h6-14H,4-5H2,1-3H3 |
InChI 键 |
WPIXGZVJJBQKDB-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=C(C=C3)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














